molecular formula C26H19N3O2 B11711334 (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B11711334
M. Wt: 405.4 g/mol
InChI Key: IILRLCJUCHUKDS-KQWNVCNZSA-N
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Description

(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of appropriate starting materials under controlled conditions. Common synthetic routes may include:

    Condensation Reaction: Combining 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: Formation of the oxazolone ring through intramolecular cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Biological Assays: Used in assays to study biological activity.

Medicine

    Drug Development: Investigated for potential therapeutic applications.

    Pharmacology: Studied for its effects on biological systems.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves interaction with specific molecular targets. These may include:

    Enzyme Binding: Inhibition or activation of enzymes.

    Receptor Interaction: Binding to cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
  • (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-5-one

Uniqueness

The uniqueness of (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one lies in its specific structural features and the resulting biological activities. Its combination of the pyrazole and oxazolone moieties may confer unique properties compared to other similar compounds.

Properties

Molecular Formula

C26H19N3O2

Molecular Weight

405.4 g/mol

IUPAC Name

(4Z)-4-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C26H19N3O2/c1-18-12-14-20(15-13-18)25-27-23(26(30)31-25)16-21-17-29(22-10-6-3-7-11-22)28-24(21)19-8-4-2-5-9-19/h2-17H,1H3/b23-16-

InChI Key

IILRLCJUCHUKDS-KQWNVCNZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/C(=O)O2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O2

Origin of Product

United States

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